molecular formula C6H12N2O4Se2 B1681614 L-Selenocystine CAS No. 29621-88-3

L-Selenocystine

Cat. No. B1681614
CAS RN: 29621-88-3
M. Wt: 334.1 g/mol
InChI Key: JULROCUWKLNBSN-IMJSIDKUSA-N
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Description

L-Selenocystine is a redox-active selenium compound with both anti- and pro-oxidant actions . It is the oxidized derivative of the canonical amino acid selenocysteine . This compound can be reduced by low molecular thiols and disulfide reductases to Sec .


Synthesis Analysis

Selenocysteine, the 21st genetically encoded amino acid, is the major form of the antioxidant trace element selenium in the human body. Its synthesis proceeds through a phosphorylated intermediate in a tRNA-dependent fashion . The final step of selenocysteine formation is catalyzed by O-phosphoseryl-tRNA:selenocysteinyl-tRNA synthase (SEPSECS) that converts phosphoseryl-tRNA (Sec) to selenocysteinyl-tRNA (Sec) .


Molecular Structure Analysis

The molecular formula of L-Selenocystine is CHNOSe with an average mass of 168.053 Da and a monoisotopic mass of 168.964203 Da .


Chemical Reactions Analysis

Selenocystine is the Se-analogue of cysteine and is rarely encountered outside of living tissue because it is very susceptible to air-oxidation .


Physical And Chemical Properties Analysis

L-Selenocystine has a boiling point of 320.8±37.0 °C at 760 mmHg, a melting point of 265 °C, and a molecular weight of 196.106 . It appears as a white to gray-white powder .

Scientific Research Applications

Antitumor Activity

L-Selenocystine has been identified as a novel agent with broad-spectrum antitumor activity. Studies have demonstrated its effectiveness in inducing dose-dependent apoptosis in various human cancer cell lines, including A375, HepG2, and MCF7 cells. The mechanism involves time- and dose-dependent increases in intracellular reactive oxygen species (ROS) in susceptible cancer cells. This leads to significant DNA strand breaks and apoptosis in these cells, suggesting a role for ROS as a mediator in the signaling pathway of selenocystine-induced apoptosis (Chen & Wong, 2009).

NMR Studies and Structural Effects

L-Selenocystine's specialized biological roles, particularly in the active sites of selenoproteins and enzymes, have prompted research into its NMR properties. Solid-state 77Se^{77}Se NMR measurements of the L-selenocystine chemical shift tensor provide insights into various structural effects on its chemical shift tensor. These studies are crucial for understanding the compound's conformational variability and its potential in biochemistry and drug design (Struppe, Zhang, & Rozovsky, 2015).

Cell Cycle Arrest and Apoptosis in Cancer Cells

In addition to apoptosis, L-Selenocystine has been shown to induce S-phase arrest in human breast adenocarcinoma MCF-7 cells. This process is linked with a decrease in the protein expression of cyclins and cyclin-dependent kinases, and induction of p21waf1/Cip1, p27Kip1, and p53. The compound also triggers activation of various cellular pathways like JNK, p38 MAPK, ERK, and Akt, establishing a mechanistic link between these pathways and cell cycle arrest and apoptosis induced by selenocystine (Chen & Wong, 2008).

Anti Proliferative Activity in Keloids

Research has also identified L-Selenocystine's anti proliferative activity on human keloids. Analysis of gene expression profiles in keloid fibroblasts treated with selenocystine revealed up-regulation of genes encoding cell death and transcription factors. This finding suggests its potential therapeutic application in managing keloid fibroblasts and related conditions (De Felice et al., 2011).

Enhancement of Anti-tumor Function of T-lymphocytes

Selenocystine has shown promise in enhancing the anti-tumor function of T-lymphocytes in colonic cancer cells. The effect was time- and dose-dependent, suggesting its potential in immunotherapy for colonic cancer (Zhao Re, 2000).

Synthesis and Stabilization Studies

Studies on internally stabilized selenocysteine derivatives, including selenocystine, have provided insights into the synthesis and characteristics of these compounds. Understanding the stabilization and reactivity of these derivatives is crucial for their application in biological and medicinal chemistry (Phadnis & Mugesh, 2005).

Safety And Hazards

L-Selenocystine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is toxic if swallowed or inhaled and may cause damage to organs through prolonged or repeated exposure .

Future Directions

Despite the remarkable progress, important questions about selenocysteine synthases and their biological roles remain unanswered . The full understanding of this incorporation mechanism is currently helping the protein engineering process and synthetic biology, allowing a “new expansion” of the genetic code .

properties

IUPAC Name

(2R)-2-amino-3-[[(2R)-2-amino-2-carboxyethyl]diselanyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O4Se2/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/t3-,4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JULROCUWKLNBSN-IMJSIDKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)[Se][Se]CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)N)[Se][Se]C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O4Se2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001044310
Record name 3,3'-Diselenobis[L-alanine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001044310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Selenocystine

CAS RN

29621-88-3
Record name L-Selenocystine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29621-88-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Selenocystine, L-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029621883
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3'-Diselenobis[L-alanine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001044310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SELENOCYSTINE, L-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/261B157KR8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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